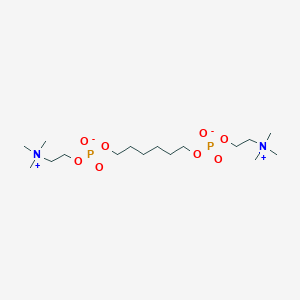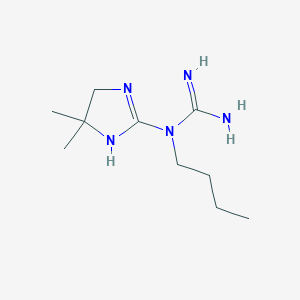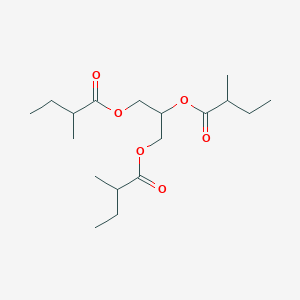![molecular formula C9H10FN3O B12818323 (7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of fluorine and methoxy groups in this compound potentially enhances its biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For this compound, 4-fluoro-2-methoxybenzoic acid can be used.
Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzimidazole derivative with a suitable amine source, such as formaldehyde and ammonium chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the fluorine substituent, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to
Properties
Molecular Formula |
C9H10FN3O |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(4-fluoro-6-methoxy-1H-benzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10FN3O/c1-14-5-2-6(10)9-7(3-5)12-8(4-11)13-9/h2-3H,4,11H2,1H3,(H,12,13) |
InChI Key |
FIIFDMYHSBGMRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)N=C(N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12818251.png)
![4-Thiocyanato-1H-benzo[d]imidazol-5-amine](/img/structure/B12818256.png)
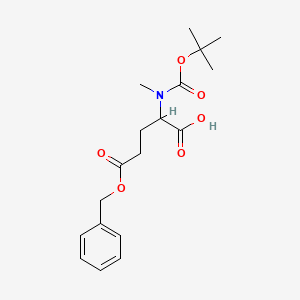
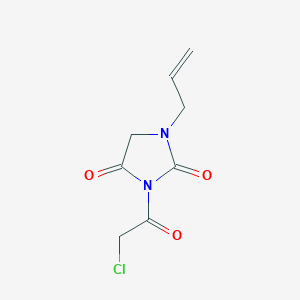


![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)
